molecular formula C11H10N2O3 B13655565 3-Amino-5-methoxyquinoline-2-carboxylic acid

3-Amino-5-methoxyquinoline-2-carboxylic acid

Cat. No.: B13655565
M. Wt: 218.21 g/mol
InChI Key: WWWXDPSRILNFRZ-UHFFFAOYSA-N
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Description

3-Amino-5-methoxyquinoline-2-carboxylic acid is an organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of an amino group at the third position, a methoxy group at the fifth position, and a carboxylic acid group at the second position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methoxyquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzonitrile, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include nitroquinolines, quinoline alcohols, and various substituted quinolines .

Scientific Research Applications

3-Amino-5-methoxyquinoline-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to enzymes and receptors, thereby modulating their activity. The carboxylic acid group enhances the compound’s solubility and facilitates its transport within biological systems. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

  • 3-Aminoquinoline-2-carboxylic acid
  • 5-Methoxyquinoline-2-carboxylic acid
  • 3-Amino-5-chloroquinoline-2-carboxylic acid

Comparison: 3-Amino-5-methoxyquinoline-2-carboxylic acid is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced solubility and reactivity, making it a valuable intermediate in synthetic and medicinal chemistry .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

3-amino-5-methoxyquinoline-2-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-16-9-4-2-3-8-6(9)5-7(12)10(13-8)11(14)15/h2-5H,12H2,1H3,(H,14,15)

InChI Key

WWWXDPSRILNFRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC(=C(C=C21)N)C(=O)O

Origin of Product

United States

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